2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane
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Overview
Description
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene oxide to form the intermediate 2-(4-fluoro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances the compound’s stability and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane.
2-(4-Fluoro-2-methylphenoxy)ethanol: An intermediate in the synthesis process.
Other phenoxyethyl derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the dioxane ring and the fluorinated phenoxyethyl group. This combination imparts specific chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-10-9-11(14)3-4-12(10)15-8-5-13-16-6-2-7-17-13/h3-4,9,13H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJDNTCFBDDKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCC2OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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